molecular formula C4H2ClLiO3S B6605191 lithium(1+) ion 5-chlorofuran-2-sulfinate CAS No. 2219407-85-7

lithium(1+) ion 5-chlorofuran-2-sulfinate

Cat. No. B6605191
CAS RN: 2219407-85-7
M. Wt: 172.5 g/mol
InChI Key: DFKFBHASSINKCY-UHFFFAOYSA-M
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Description

Lithium (1+) ion 5-chlorofuran-2-sulfinate (LiCF2SO3) is an important organic compound that has found a variety of applications in the field of synthetic chemistry and biomedical research. LiCF2SO3 is a lithium salt of 5-chlorofuran-2-sulfinic acid, a sulfur-containing organic acid. It is a white crystalline solid that is soluble in water and other polar solvents, and is used in a range of applications in synthetic chemistry, such as in the synthesis of organic compounds and pharmaceuticals. In addition, LiCF2SO3 has become increasingly important in biomedical research, due to its ability to modulate the activity of proteins and enzymes, as well as its potential to be used as an anti-inflammatory agent.

Scientific Research Applications

Lithium(1+) ion 5-chlorofuran-2-sulfinate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a research tool in the study of proteins and enzymes. lithium(1+) ion 5-chlorofuran-2-sulfinate has also been used as an anti-inflammatory agent in the treatment of inflammatory diseases. In addition, lithium(1+) ion 5-chlorofuran-2-sulfinate has been used to study the effects of lithium on the brain, as well as its potential therapeutic effects in the treatment of bipolar disorder.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate is not fully understood. It is believed that lithium(1+) ion 5-chlorofuran-2-sulfinate binds to proteins and enzymes, modulating their activity and altering their function. lithium(1+) ion 5-chlorofuran-2-sulfinate has also been shown to interact with certain membrane proteins, including those involved in the regulation of ion transport and cell signaling. In addition, lithium(1+) ion 5-chlorofuran-2-sulfinate has been shown to interact with certain neurotransmitters, including serotonin and dopamine, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-chlorofuran-2-sulfinate are not fully understood. Studies have shown that lithium(1+) ion 5-chlorofuran-2-sulfinate can modulate the activity of proteins and enzymes, as well as interact with certain membrane proteins. In addition, lithium(1+) ion 5-chlorofuran-2-sulfinate has been shown to interact with certain neurotransmitters, which may explain its potential therapeutic effects in the treatment of bipolar disorder.
Advantages and Limitations for Laboratory Experiments
The advantages of using lithium(1+) ion 5-chlorofuran-2-sulfinate in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of proteins and enzymes. lithium(1+) ion 5-chlorofuran-2-sulfinate is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of lithium(1+) ion 5-chlorofuran-2-sulfinate is its relatively low solubility in water, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of lithium(1+) ion 5-chlorofuran-2-sulfinate in scientific research. These include further research into its potential therapeutic effects in the treatment of bipolar disorder, as well as its potential use as an anti-inflammatory agent. In addition, further research into the mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate could lead to the development of new drugs and treatments. Finally, lithium(1+) ion 5-chlorofuran-2-sulfinate could be used as a research tool to study the effects of lithium on the brain, as well as its potential therapeutic effects in other neurological disorders.

Synthesis Methods

Lithium(1+) ion 5-chlorofuran-2-sulfinate can be synthesized through a variety of methods. The most common method is the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide or lithium carbonate in an aqueous solution. The reaction is typically performed in a two-phase system, with an organic phase containing the 5-chlorofuran-2-sulfinic acid and aqueous phase containing the lithium salt. The reaction is generally conducted at room temperature and is complete within a few hours. It is also possible to synthesize lithium(1+) ion 5-chlorofuran-2-sulfinate through a direct reaction of 5-chlorofuran-2-sulfinic acid with lithium metal in an organic solvent, such as dimethylformamide or dimethyl sulfoxide.

properties

IUPAC Name

lithium;5-chlorofuran-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKFBHASSINKCY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(OC(=C1)Cl)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClLiO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 5-chlorofuran-2-sulfinate

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